molecular formula C7H9ClN2 B1367397 4-(Chloromethyl)-2,6-dimethylpyrimidine CAS No. 89966-86-9

4-(Chloromethyl)-2,6-dimethylpyrimidine

Cat. No. B1367397
CAS RN: 89966-86-9
M. Wt: 156.61 g/mol
InChI Key: QERIJAOLNBXPEU-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (color, state of matter under normal conditions) and where it is commonly found or used .


Synthesis Analysis

This involves the methods and processes used to create the compound. It includes the raw materials used, the conditions under which the reaction occurs (like temperature and pressure), and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule of the compound. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions favorable for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Tautomerism and Crystal Structures

4-(Chloromethyl)-2,6-dimethylpyrimidine plays a significant role in the study of tautomerism and crystal structures. A study focused on the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine and its interaction with other compounds, highlighting the importance of molecular recognition processes involving hydrogen bonding, crucial in pharmaceuticals containing aminopyrimidine functionality (Rajam et al., 2017). This research contributes to understanding the crystalline structures and hydrogen bonding in pyrimidine derivatives.

Cocrystal Design

The compound is used in designing cocrystals involving carboxylic acids. A study by Rajam et al. (2018) prepared and characterized cocrystals of 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, revealing insights into hydrogen bonding interactions and crystal packing. This research is vital for understanding the formation and stability of cocrystals in pharmaceutical design (Rajam et al., 2018).

Ligand Behavior in Metal Complexes

4-(Chloromethyl)-2,6-dimethylpyrimidine demonstrates ambidentate ligand behavior, interacting with metal ions to form complexes. Goodgame and Johns (1981) reported the preparation of complexes with divalent metal ions, which is significant in understanding ligand-metal interactions and the development of metal-based drugs and catalysts (Goodgame & Johns, 1981).

Theoretical Calculations and Chemical Properties

The compound's theoretical aspects are explored through calculations and chemical property analyses. Ren et al. (2006) conducted theoretical investigations of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, which is synthesized using 2-amino-4,6-dimethylpyrimidine, providing insights into atomic net charges and molecular interactions (Ren et al., 2006).

Charge Transfer Complexation

The compound is studied for its role in charge transfer complexation. Rabie et al. (2007) investigated the interactions of 4-amino-5-chloro-2,6-dimethylpyrimidine with iodine, revealing important aspects of electronic absorption spectra in charge transfer processes. This is essential for understanding electron donor-acceptor interactions in molecular systems (Rabie et al., 2007).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling .

Future Directions

This involves potential future applications and research directions for the compound. It could include potential uses that are being researched and the compound’s role in future scientific advancements .

properties

IUPAC Name

4-(chloromethyl)-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-3-7(4-8)10-6(2)9-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERIJAOLNBXPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522515
Record name 4-(Chloromethyl)-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2,6-dimethylpyrimidine

CAS RN

89966-86-9
Record name 4-(Chloromethyl)-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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